1-Benzyl-4-(quinoxalin-2-yl)piperazin-2-one
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Overview
Description
1-Benzyl-4-(quinoxalin-2-yl)piperazin-2-one is a compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a quinoxaline moiety attached to a piperazine ring, which is further substituted with a benzyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 1-Benzyl-4-(quinoxalin-2-yl)piperazin-2-one typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often include the use of solvents such as xylene and catalysts like palladium complexes . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness and yield optimization .
Chemical Reactions Analysis
1-Benzyl-4-(quinoxalin-2-yl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1-Benzyl-4-(quinoxalin-2-yl)piperazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound has shown potential in biological studies, including its use as a probe for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(quinoxalin-2-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline moiety is known to interact with DNA and proteins, leading to the inhibition of various biological processes. The piperazine ring enhances the compound’s ability to cross cell membranes, increasing its bioavailability . The benzyl group further modulates the compound’s pharmacokinetic properties, making it more effective in its biological activities .
Comparison with Similar Compounds
1-Benzyl-4-(quinoxalin-2-yl)piperazin-2-one can be compared with other similar compounds, such as:
Quinoxaline derivatives: These compounds share the quinoxaline moiety and exhibit similar biological activities, but differ in their substitution patterns and overall structure.
Piperazine derivatives: These compounds contain the piperazine ring and are used in various medicinal applications, but lack the quinoxaline moiety.
Benzyl-substituted compounds: These compounds have a benzyl group attached to different core structures, leading to varying pharmacological properties.
The uniqueness of this compound lies in its combined structural features, which contribute to its diverse range of applications and biological activities.
Properties
IUPAC Name |
1-benzyl-4-quinoxalin-2-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c24-19-14-22(10-11-23(19)13-15-6-2-1-3-7-15)18-12-20-16-8-4-5-9-17(16)21-18/h1-9,12H,10-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWPBSJAOJTBRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C2=NC3=CC=CC=C3N=C2)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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